molecular formula C15H16O2 B14722797 2-Propanol, 1-(4-biphenylyloxy)- CAS No. 5333-65-3

2-Propanol, 1-(4-biphenylyloxy)-

Katalognummer: B14722797
CAS-Nummer: 5333-65-3
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: UWKGWHKJDNLDBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanol, 1-(4-biphenylyloxy)- is an organic compound with the molecular formula C15H16O2 It is a derivative of 2-propanol (isopropanol) where one of the hydrogen atoms is replaced by a 4-biphenylyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(4-biphenylyloxy)- typically involves the reaction of 4-biphenylyl chloride with isopropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-Biphenylyl chloride+IsopropanolNaOH, reflux2-Propanol, 1-(4-biphenylyloxy)-+HCl\text{4-Biphenylyl chloride} + \text{Isopropanol} \xrightarrow{\text{NaOH, reflux}} \text{2-Propanol, 1-(4-biphenylyloxy)-} + \text{HCl} 4-Biphenylyl chloride+IsopropanolNaOH, reflux​2-Propanol, 1-(4-biphenylyloxy)-+HCl

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1-(4-biphenylyloxy)- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanol, 1-(4-biphenylyloxy)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to the parent alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-biphenylyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Parent alcohol or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Propanol, 1-(4-biphenylyloxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Propanol, 1-(4-biphenylyloxy)- involves its interaction with specific molecular targets and pathways. The 4-biphenylyloxy group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propanol (Isopropanol): A simple secondary alcohol with widespread use as a solvent and disinfectant.

    4-Biphenylmethanol: A related compound with a similar biphenyl structure but different functional groups.

Uniqueness

2-Propanol, 1-(4-biphenylyloxy)- is unique due to the presence of both the isopropanol and biphenylyloxy moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with simpler compounds.

Eigenschaften

CAS-Nummer

5333-65-3

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

1-(4-phenylphenoxy)propan-2-ol

InChI

InChI=1S/C15H16O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3

InChI-Schlüssel

UWKGWHKJDNLDBJ-UHFFFAOYSA-N

Kanonische SMILES

CC(COC1=CC=C(C=C1)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.